

The Solubility Profile of Lacthydrazide: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: *Lacthydrazide*

Cat. No.: *B1296683*

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Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a therapeutic reality is fraught with challenges. Among the most fundamental of these is the characterization of its physicochemical properties, with solubility standing as a cornerstone. Poor solubility can lead to low bioavailability, erratic dosing, and ultimately, the failure of an otherwise potent drug candidate. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical understanding of the solubility of **Lacthydrazide** (CAS 2651-42-5), a molecule of interest in various therapeutic areas. While specific quantitative solubility data for **Lacthydrazide** is not extensively documented in publicly available literature, this guide will equip you with the theoretical knowledge and practical experimental protocols to determine its solubility profile in your own laboratory settings.

Lacthydrazide: A Molecule of Interest

Lacthydrazide, systematically known as 2-hydroxypropanehydrazide, is a small organic molecule featuring both a hydroxyl and a hydrazide functional group.^{[1][2]} Its structure suggests a high degree of polarity and the capacity for significant hydrogen bonding, both as a

donor and an acceptor. These characteristics are pivotal in predicting its interaction with various solvents and are the theoretical underpinnings of its solubility behavior.

Chemical Structure and Properties of **Lacthydrazide**:[\[1\]](#)[\[2\]](#)

Property	Value
CAS Number	2651-42-5
Molecular Formula	C ₃ H ₈ N ₂ O ₂
Molecular Weight	104.11 g/mol
Predicted XLogP3	-1.5
Hydrogen Bond Donors	3
Hydrogen Bond Acceptors	3
Topological Polar Surface Area	75.4 Å ²

The low negative value of the predicted octanol-water partition coefficient (XLogP3) strongly indicates a hydrophilic nature, suggesting good solubility in polar solvents. The presence of multiple hydrogen bond donors and acceptors further reinforces this prediction.

Theoretical Framework: The Science of Dissolution

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. For **Lacthydrazide**, its polarity and hydrogen bonding capabilities are the dominant forces to consider.

Caption: Factors influencing the solubility of **Lacthydrazide**.

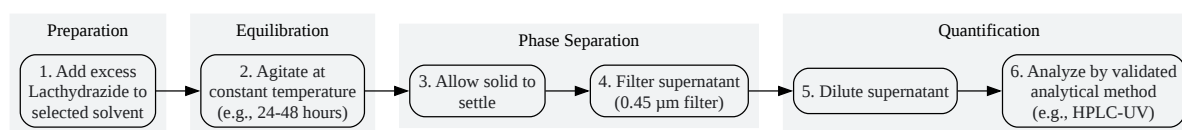
Polarity: Solvents can be broadly classified as polar or non-polar. Polar solvents, such as water, methanol, and ethanol, have a significant dipole moment and are effective at solvating polar molecules like **Lacthydrazide**. The partial positive and negative charges on the solvent molecules can interact with the corresponding partial charges on the **Lacthydrazide** molecule, overcoming the lattice energy of the solid and allowing it to dissolve.

Hydrogen Bonding: The ability of **Lacthydrazide** to form hydrogen bonds is a critical determinant of its solubility in protic solvents (solvents that can donate a hydrogen bond). Water, alcohols, and other solvents with -OH or -NH groups can form strong hydrogen bonds with the hydroxyl and hydrazide moieties of **Lacthydrazide**, leading to favorable dissolution.

Temperature: The dissolution of a solid is often an endothermic process, meaning it consumes heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution process, thereby increasing solubility. This is a crucial parameter to consider in experimental design.

Experimental Determination of Lacthydrazide Solubility: A Step-by-Step Protocol

Given the absence of readily available quantitative data, a robust and well-documented experimental approach is essential. The following protocol outlines a reliable method for determining the equilibrium solubility of **Lacthydrazide** in various solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.



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Caption: Workflow for the experimental determination of **Lacthydrazide** solubility.

Materials and Equipment

- **Lacthydrazide:** High purity, with a certificate of analysis.
- **Solvents:** HPLC grade or equivalent purity (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), acetone).

- Volumetric flasks and pipettes: Class A.
- Analytical balance: Readable to at least 0.1 mg.
- Shaking incubator or orbital shaker: With temperature control.
- Centrifuge (optional).
- Syringes and syringe filters: 0.45 μm pore size, compatible with the chosen solvents.
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Experimental Procedure

- Preparation of Saturated Solutions:
 - Accurately weigh an excess amount of **Lacthydrazide** into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
 - Add a precise volume of the selected solvent to each vial.
 - Seal the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures).
 - Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the time to reach equilibrium.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe.

- Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
- Quantification:
 - Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
 - Analyze the diluted samples using a validated analytical method to determine the concentration of **Lacthydrazide**. HPLC with UV detection is a highly recommended technique due to its specificity and sensitivity.[3] A UV-Vis spectrophotometric method can also be developed if **Lacthydrazide** has a suitable chromophore.

Analytical Method Validation

A crucial aspect of this protocol is the use of a validated analytical method for the quantification of **Lacthydrazide**. The method should be validated for:

- Specificity: The ability to accurately measure **Lacthydrazide** in the presence of other components.
- Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.
- Accuracy: The closeness of the measured value to the true value.
- Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Predicted Solubility Profile and Rationale

Based on the physicochemical properties of **Lacthydrazide** and the principles of solubility, the following qualitative solubility profile is anticipated:

Solvent	Predicted Solubility	Rationale
Water	High	Lacthydrazide is highly polar and can form multiple hydrogen bonds with water molecules. A similar compound, DL-Serine hydrazide HCl, is highly soluble in water.[1]
Methanol	High	Methanol is a polar protic solvent capable of strong hydrogen bonding with Lacthydrazide. DL-Serine hydrazide HCl also shows high solubility in methanol.[1]
Ethanol	High	Similar to methanol, ethanol is a polar protic solvent that should effectively solvate Lacthydrazide. DL-Serine hydrazide HCl is also highly soluble in ethanol.[1]
Dimethyl Sulfoxide (DMSO)	High	DMSO is a highly polar aprotic solvent and is considered a universal solvent for many organic compounds.
Acetone	Moderate to High	Acetone is a polar aprotic solvent and should be a reasonably good solvent for Lacthydrazide.
Acetonitrile	Moderate	Acetonitrile is a polar aprotic solvent, but generally less effective at solvating compounds with strong hydrogen bonding capabilities compared to protic solvents.

Dichloromethane	Low	Dichloromethane is a non-polar solvent and is not expected to effectively dissolve the highly polar Lacthydrazide.
Hexane	Very Low / Insoluble	Hexane is a non-polar solvent and will not interact favorably with the polar functional groups of Lacthydrazide.

Conclusion and Future Directions

While a comprehensive, publicly available dataset on the quantitative solubility of **Lacthydrazide** in various solvents is currently lacking, this guide provides the necessary theoretical foundation and a detailed, actionable experimental protocol for its determination. The predicted high solubility in polar protic solvents like water, methanol, and ethanol, and in polar aprotic solvents like DMSO, offers a promising starting point for formulation development.

It is imperative for researchers working with **Lacthydrazide** to perform the solubility studies outlined in this guide. The generated data will be invaluable for:

- Pre-formulation studies: Selecting appropriate solvent systems for initial in vitro and in vivo testing.
 - Formulation development: Designing stable and bioavailable dosage forms.
 - Process chemistry: Choosing suitable solvents for synthesis, purification, and crystallization.
- [4]

By systematically investigating the solubility of **Lacthydrazide**, the scientific community can accelerate its development and unlock its full therapeutic potential.

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